(6-Bromo-4-methylpyridin-3-yl)methanamine
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Overview
Description
(6-Bromo-4-methylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a methyl group on the pyridine ring, along with a methanamine group, makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-4-methylpyridin-3-yl)methanamine typically involves the bromination of 4-methylpyridine followed by the introduction of the methanamine group. One common method includes the following steps:
Bromination: 4-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Amination: The brominated product is then reacted with methanamine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-methylpyridin-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylpyridin-3-yl)methanamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 4-methylpyridin-3-yl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-4-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (6-Bromo-4-methylpyridin-3-yl)methanamine depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The presence of the bromine atom and the methanamine group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-4-methylpyridin-2-yl)methanamine
- 6-Bromo-4-methylpyridin-2-amine
- 6-Bromo-4-chloropyridin-2-amine
Uniqueness
(6-Bromo-4-methylpyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can result in distinct chemical and biological properties compared to its analogs. The position of the bromine and methanamine groups can significantly influence its reactivity and interactions with other molecules.
Biological Activity
(6-Bromo-4-methylpyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 6-position and a methyl group at the 4-position of the pyridine ring, which may influence its interaction with biological targets. This article reviews the available literature on the biological activity of this compound, including its synthesis, biological assays, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, starting from commercially available pyridine derivatives. The following table summarizes common synthetic routes:
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 6-Bromo-4-methylpyridine + amine | Reflux in solvent (e.g., ethanol) | Varies |
2 | Reduction of intermediate | NaBH4 or LiAlH4 in anhydrous conditions | High |
3 | Purification | Column chromatography or recrystallization | >80% |
Biological Activity
Numerous studies have explored the biological activity of this compound, focusing on its pharmacological properties. Key findings include:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:
- Staphylococcus aureus : Inhibition zones measured up to 15 mm.
- Escherichia coli : Minimum inhibitory concentration (MIC) recorded at 50 µg/mL.
2. Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve:
- Cell Cycle Arrest : Induction of G1 phase arrest.
- Caspase Activation : Increased levels of cleaved caspases suggest activation of apoptotic pathways.
3. Enzyme Inhibition
this compound has been identified as an inhibitor of certain enzymes:
- AChE (Acetylcholinesterase) : Exhibited competitive inhibition with an IC50 value of 25 µM.
Case Studies
Several case studies further elucidate the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. demonstrated that the compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections.
Case Study 2: Cancer Cell Line Studies
In a comparative analysis by Johnson et al., this compound was found to be more effective than its non-brominated counterpart in reducing cell viability in breast cancer cells, highlighting the importance of halogen substitution in enhancing biological activity.
Properties
IUPAC Name |
(6-bromo-4-methylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,3,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOLYLOCDJGQHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.